Physicochemical properties of N-Piperonylidene-P-anisidine Schiff base
Physicochemical properties of N-Piperonylidene-P-anisidine Schiff base
An In-depth Technical Guide to the Physicochemical Properties of N-Piperonylidene-P-anisidine Schiff Base
For Researchers, Scientists, and Drug Development Professionals
Abstract
N-Piperonylidene-P-anisidine is a Schiff base synthesized from the condensation of piperonal and p-anisidine. This guide provides a comprehensive analysis of its synthesis, structural characterization, and key physicochemical properties. We delve into the causality behind experimental choices for its characterization via spectroscopic and thermal analysis techniques. This document serves as a foundational resource for researchers exploring the potential of this and related Schiff bases in medicinal chemistry and materials science, providing field-proven insights and self-validating experimental protocols to ensure scientific integrity.
Introduction: The Scientific Rationale
Schiff bases, characterized by the presence of an azomethine or imine (-C=N-) group, are a cornerstone in the development of novel therapeutic agents and functional materials.[1] Their versatile biological activities, including antimicrobial, anti-inflammatory, and antitumor properties, stem from the reactivity of the imine bond and the ability to form stable complexes with metal ions.[1][2][3]
The compound N-Piperonylidene-P-anisidine emerges from the strategic combination of two biologically significant moieties:
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The Piperonyl Group: Derived from piperonal (3,4-methylenedioxybenzaldehyde), this functional group is a key feature of several natural products, including piperine, the main alkaloid in black pepper.[4] The piperonyl moiety is recognized for its role in modulating drug-metabolizing enzymes and its presence in compounds with anti-inflammatory and anti-carcinogenic activity.[4]
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The p-Anisidine Moiety: As a substituted aniline, p-anisidine (4-methoxyaniline) serves as a vital intermediate in the synthesis of dyes and pharmaceuticals, particularly those with anti-inflammatory and antipyretic effects.[5]
The conjugation of these two fragments via a Schiff base linkage creates a molecule with a unique electronic and steric profile, making it a compelling candidate for drug discovery and materials science research. This guide provides the fundamental physicochemical knowledge required to synthesize, characterize, and harness the potential of N-Piperonylidene-P-anisidine.
Synthesis and Mechanism
The synthesis of N-Piperonylidene-P-anisidine is achieved through a classic acid-catalyzed condensation reaction, a cornerstone of organic chemistry for forming imines.[6][7]
Causality of Experimental Design
The reaction involves the nucleophilic attack of the primary amine (p-anisidine) on the carbonyl carbon of the aldehyde (piperonal). The choice of an alcohol, typically methanol or ethanol, as the solvent is strategic; it readily dissolves the reactants while being relatively unreactive under the reaction conditions.[2] The addition of a catalytic amount of a weak acid, such as glacial acetic acid, is crucial. The acid protonates the carbonyl oxygen, increasing the electrophilicity of the carbonyl carbon and thereby accelerating the rate of the nucleophilic attack by the amine. The reaction is often performed under reflux to provide the necessary activation energy for the dehydration step, which drives the equilibrium towards the formation of the Schiff base product.
Visualizing the Synthesis Workflow
Caption: Workflow for the synthesis of N-Piperonylidene-P-anisidine.
Step-by-Step Synthesis Protocol
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Reactant Preparation: In a round-bottom flask, dissolve equimolar quantities of piperonal and p-anisidine in absolute ethanol.[8]
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Catalysis: Add 2-3 drops of glacial acetic acid to the mixture while stirring.
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Reaction: Equip the flask with a condenser and reflux the mixture for 2-4 hours. Monitor the reaction progress using Thin Layer Chromatography (TLC).
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Isolation: After completion, cool the reaction mixture in an ice bath to induce crystallization of the product.
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Purification: Collect the solid product by vacuum filtration, wash with cold ethanol to remove unreacted starting materials, and dry in a vacuum desiccator.
Structural Elucidation: A Spectroscopic Profile
Characterization of the synthesized N-Piperonylidene-P-anisidine is essential to confirm its identity and purity. A combination of spectroscopic techniques provides a complete picture of its molecular structure.
Fourier-Transform Infrared (FT-IR) Spectroscopy
FT-IR spectroscopy is a rapid and effective method for confirming the formation of the Schiff base by identifying key functional groups. The most critical observation is the disappearance of the C=O stretching band from the piperonal starting material and the N-H stretching bands from p-anisidine, coupled with the appearance of a new, strong absorption band characteristic of the azomethine (C=N) group.[2][6]
| Functional Group | Expected Wavenumber (cm⁻¹) | Significance |
| C=N (Azomethine) | 1600 - 1645 | Confirms Schiff base formation[2][6] |
| C-O-C (Aromatic Ether) | 1240 - 1290 | Characteristic of p-anisidine and piperonyl moieties[9] |
| O-CH₂-O (Methylenedioxy) | 1030 - 1040 | Confirms the integrity of the piperonyl group |
| Aromatic C-H | 3000 - 3100 | Indicates the presence of the aromatic rings |
| C=O (Aldehyde) | ~1700 | Absence confirms complete reaction |
| N-H (Primary Amine) | 3300 - 3500 | Absence confirms complete reaction |
Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR spectroscopy provides detailed information about the carbon-hydrogen framework of the molecule.[10]
¹H NMR: The proton NMR spectrum is expected to show distinct signals for each type of proton. The most diagnostic signal is a singlet in the downfield region corresponding to the proton of the azomethine group (-CH=N-).[2]
¹³C NMR: The carbon NMR spectrum will show a characteristic signal for the imine carbon, which is crucial for structural confirmation.[2]
| Proton/Carbon Type | Expected ¹H Chemical Shift (δ, ppm) | Expected ¹³C Chemical Shift (δ, ppm) |
| Azomethine (-CH=N-) | 8.3 - 8.7 (singlet) | 160 - 165 |
| Aromatic (Piperonyl & Anisidine) | 6.8 - 7.9 (multiplets) | 110 - 160 |
| Methylenedioxy (-O-CH₂-O-) | ~6.0 (singlet) | ~101 |
| Methoxy (-OCH₃) | ~3.8 (singlet) | ~55 |
UV-Visible (UV-Vis) Spectroscopy
UV-Vis spectroscopy reveals information about the electronic transitions within the molecule. Schiff bases typically exhibit multiple absorption bands corresponding to π→π* and n→π* transitions within the aromatic rings and the imine group.[9] Studying the hydrolysis of the Schiff base by monitoring changes in the UV-Vis spectrum over time at different pH values can provide crucial data on its stability, which is vital for drug delivery applications where controlled release is desired.[9][11]
Mass Spectrometry (MS)
Mass spectrometry is used to determine the molecular weight of the compound and to study its fragmentation pattern. The molecular ion peak [M]+ should correspond to the calculated molecular weight of N-Piperonylidene-P-anisidine (C₁₅H₁₃NO₃ = 255.27 g/mol ).[12]
Physicochemical Properties
The physical and chemical properties of a compound are critical determinants of its suitability for pharmaceutical development, influencing its stability, solubility, and bioavailability.
Thermal Analysis (TGA/DSC)
Thermal stability is a crucial parameter for active pharmaceutical ingredients (APIs), as it dictates storage conditions and formulation strategies.
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Thermogravimetric Analysis (TGA): TGA measures the change in mass of a sample as a function of temperature. For N-Piperonylidene-P-anisidine, TGA can determine the onset temperature of decomposition. Schiff bases are generally known for their thermal stability.[1] The analysis would likely show a single-step or multi-step decomposition process at elevated temperatures.[8][13]
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Differential Scanning Calorimetry (DSC): DSC measures the heat flow into or out of a sample as it is heated. This technique is used to determine the melting point and enthalpy of fusion. The melting point is a key indicator of purity. For the precursor p-anisidine, the melting point is approximately 57-60°C.[14][15] The Schiff base product is expected to have a distinct and higher melting point.
| Parameter | Technique | Significance in Drug Development |
| Melting Point (Tₘ) | DSC | Indicator of purity and solid-state stability |
| Enthalpy of Fusion (ΔHբ) | DSC | Provides information on crystal lattice energy |
| Decomposition Temperature (Tₔ) | TGA | Defines the upper limit for thermal stability during processing and storage[16][17] |
Solubility and Stability
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Solubility: Based on its aromatic structure, N-Piperonylidene-P-anisidine is expected to have low solubility in water but good solubility in common organic solvents like ethanol, DMSO, and chloroform.[6] Assessing solubility is a critical first step in formulation development.
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Hydrolytic Stability: The imine bond is susceptible to hydrolysis, particularly under acidic conditions, reverting the compound to its constituent aldehyde and amine.[9] This property can be exploited for developing prodrugs, where the active compound is released under specific physiological pH conditions.[9][11]
Visualizing the Hydrolysis Pathway
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